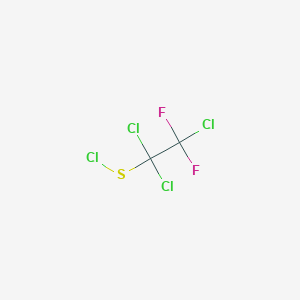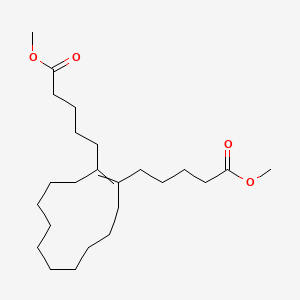
Dimethyl 5,5'-(cyclododec-1-ene-1,2-diyl)dipentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate is a complex organic compound characterized by its unique cyclododec-1-ene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Dimethyl 5,5’-(3-methylisoxazole-4,5-diyl)dipentanoate
- Diethyl 5,5’-(tetrahydrofuran-2,5-diyl)dipentanoate
- 5,5-Dimethyl-1,3-cyclohexanedione
Comparison: Dimethyl 5,5’-(cyclododec-1-ene-1,2-diyl)dipentanoate is unique due to its cyclododec-1-ene ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
63240-90-4 |
|---|---|
Fórmula molecular |
C24H42O4 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
methyl 5-[2-(5-methoxy-5-oxopentyl)cyclododecen-1-yl]pentanoate |
InChI |
InChI=1S/C24H42O4/c1-27-23(25)19-13-11-17-21-15-9-7-5-3-4-6-8-10-16-22(21)18-12-14-20-24(26)28-2/h3-20H2,1-2H3 |
Clave InChI |
KYOWOMIIOWEFNK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC1=C(CCCCCCCCCC1)CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


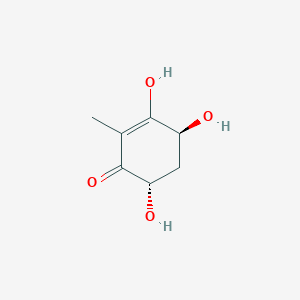

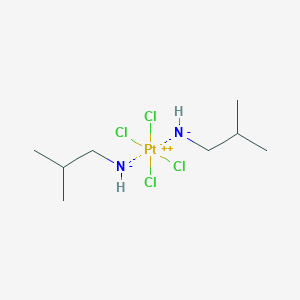
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
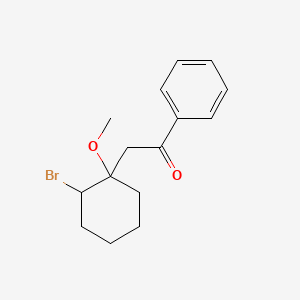
![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
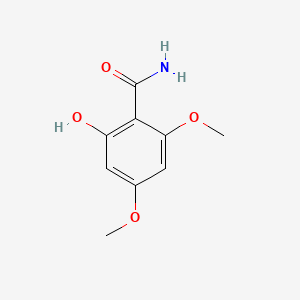
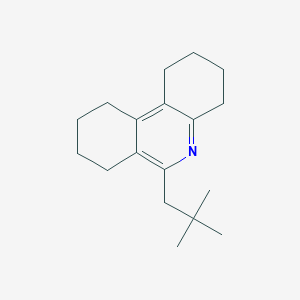

![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
